molecular formula C11H21NO4 B8664867 Tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No. B8664867
M. Wt: 231.29 g/mol
InChI Key: FGGZZBDJYMUXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3

InChI Key

FGGZZBDJYMUXDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
COCC1CC(O[Si](C)(C)C(C)(C)C)CN1C(=O)OC(C)(C)C
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Synthesis routes and methods II

Procedure details

A solution of (2S,4R)-4-(tert-butyldimethylsilyloxy)-1-(tert-butoxycarbonyl)-2-methoxymethylpyrrolidine (4.48 g) and tetrabutylammonium fluoride (1 Mol tetrahydrofuran solution, 13 ml) in tetrahydrofuran (45 ml) was stirred at 0° C. for eight hours. The reaction mixture was extracted with ethyl acetate, and the organic layer was separated, washed with brine, dried over magnesium sulfate. Evaporation of the solvent gave an oil, which was chromatographed on silica gel (300 ml) eluting with a mixture of hexane and ethyl acetate (1:2, V/V) to give (2S,4R)-1-(tert-butoxycarbonyl-4-hydroxy-2-methoxymethylpyrrolidine (2.82 g).
Name
(2S,4R)-4-(tert-butyldimethylsilyloxy)-1-(tert-butoxycarbonyl)-2-methoxymethylpyrrolidine
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4.48 g
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reactant
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13 mL
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45 mL
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solvent
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Synthesis routes and methods III

Procedure details

The benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester (217.00 mg, 0.68 mmol) was taken up in ethyl acetate in a Paar vessel. The solution was flushed with argon and Pd/C (100 mg) was added to the vessel. The argon atmosphere was replaced by hydrogen at 50 psi. The vessel was shaken for 12 h. The hydrogen atmosphere was replaced by argon and the solution was filtered through a celite pad. The pad was washed twice with ethyl acetate. The solvent was removed under reduced pressure. The product was used without further purification. Yield 148.35 mg. 1H NMR (CDCl3, 300 MHz): δ 1.42 (s, 9H), 1.80-2.10 (m, 2H), 3.05 (bs, 1H), 3.30 (s, 3H), 3.34-3.50 (m, 3H), 4.00 (bs, 1H), 4.33-4.40 (m, 1H).
Name
benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester
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217 mg
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